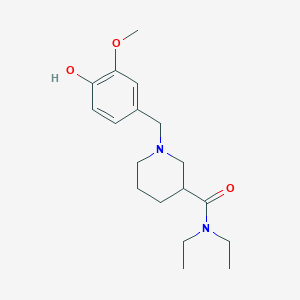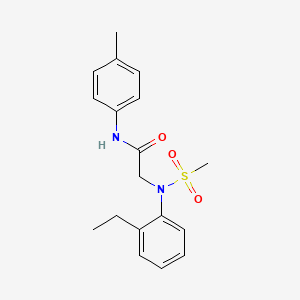![molecular formula C19H24O4 B4998660 1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4998660.png)
1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as EMD 57033, is a chemical compound that has been extensively studied in the scientific community for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene 57033 is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM) and a peroxisome proliferator-activated receptor (PPAR) agonist. This compound 57033 has been found to bind to estrogen receptors and modulate their activity, leading to the inhibition of breast cancer cell growth. Additionally, this compound 57033 has been found to activate PPARs, which are involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound 57033 has been found to have various biochemical and physiological effects, including the inhibition of breast cancer cell growth, reduction of oxidative stress and inflammation, improvement of cognitive function, and reduction of anxiety-like behavior in animal models. This compound 57033 has also been found to regulate lipid metabolism and glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene 57033 has several advantages for lab experiments, including its high purity, stability, and availability. However, this compound 57033 also has some limitations, such as its relatively high cost and limited solubility in aqueous solutions.
Zukünftige Richtungen
For the study of 1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene 57033 include investigating its potential applications in other fields, understanding its mechanism of action, and developing new analogs with improved pharmacological properties.
Synthesemethoden
1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene 57033 can be synthesized by reacting 2-methoxy-4-methylphenol with 3-(2-chloroethoxy)propyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-(2-ethoxyphenoxy)propyl chloride to yield this compound 57033. This synthesis method has been widely used in the scientific community and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene 57033 has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular disease, and neuroscience. In cancer research, this compound 57033 has been found to inhibit the growth of breast cancer cells by inducing apoptosis and reducing cell proliferation. In cardiovascular disease, this compound 57033 has been found to have cardioprotective effects by reducing oxidative stress and inflammation. In neuroscience, this compound 57033 has been found to improve cognitive function and reduce anxiety-like behavior in animal models.
Eigenschaften
IUPAC Name |
1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-4-21-16-8-5-6-9-17(16)22-12-7-13-23-18-11-10-15(2)14-19(18)20-3/h5-6,8-11,14H,4,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLDMUALHCLQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-methoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4998587.png)
![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)

![butyl [2,2,2-trifluoro-1-[(4-methyl-1-piperazinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4998591.png)
![N'-[(4-methylphenyl)sulfonyl]-2-quinolinecarbohydrazide](/img/structure/B4998597.png)
![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine](/img/structure/B4998607.png)
![1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4998617.png)

![1-ethyl-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4998636.png)

![6-[4-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4998649.png)
